Enantiomeric Purity and Stereochemical Integrity: (S)-Enantiomer vs. (R)-Enantiomer Direct Comparison
Both (S)- and (R)-enantiomers are commercially available with reported purities of 98% from the same supplier . However, the (S)-enantiomer (CAS 1416444-76-2) provides defined stereochemistry for applications requiring specific chiral recognition. No quantitative enantiomeric excess (ee) data is reported, but the compounds are sold as distinct enantiomers with opposite optical rotation.
| Evidence Dimension | Purity (chemical, as reported by vendor) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | (R)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl (CAS 845909-02-6): 98% |
| Quantified Difference | No purity difference; stereochemistry differs (S vs. R) |
| Conditions | Leyan supplier specifications; purity determined by HPLC or similar method (method not disclosed) |
Why This Matters
For enantioselective applications, the correct enantiomer is mandatory; substitution with the opposite enantiomer may yield no or opposite activity.
